molecular formula C19H16N2O5S B2505297 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 896011-04-4

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2505297
CAS No.: 896011-04-4
M. Wt: 384.41
InChI Key: AWFNRKGKDKJQRB-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide is a complex organic compound that features a benzodioxole moiety, a thiazole ring, and a dimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a nucleophilic substitution reaction using a suitable halogenated precursor.

    Coupling with Dimethoxybenzamide: The final step involves coupling the thiazole-benzodioxole intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide has been studied for its potential antitumor properties. Research has shown that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines, including HeLa, A549, and MCF-7 . The compound’s ability to induce apoptosis and cell cycle arrest makes it a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and benzodioxole-containing molecules. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-23-15-5-3-4-12(17(15)24-2)18(22)21-19-20-13(9-27-19)11-6-7-14-16(8-11)26-10-25-14/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFNRKGKDKJQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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